1-Pentyn-3-ol, 3-methyl-, allophanate chemical structure and physical properties
1-Pentyn-3-ol, 3-methyl-, allophanate chemical structure and physical properties
An In-Depth Technical Guide to 1-Pentyn-3-ol, 3-methyl-, allophanate: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Pentyn-3-ol, 3-methyl-, allophanate (CAS No. 77967-00-1), a unique organic compound possessing both an alkyne functional group and an allophanate linkage. This document details its chemical structure, physicochemical properties, and plausible synthetic pathways. Emphasis is placed on the mechanistic rationale behind its formation and its potential applications as a versatile intermediate in pharmaceutical development and as a precursor in advanced materials science. This guide is intended for researchers, chemists, and professionals in drug discovery and material science who require a detailed understanding of this compound's characteristics and utility.
Chemical Identity and Structural Elucidation
1-Pentyn-3-ol, 3-methyl-, allophanate is a derivative of the tertiary alcohol 3-methyl-1-pentyn-3-ol. The allophanate functional group, a type of carbamate derivative, imparts specific chemical properties and potential for further functionalization.[1]
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IUPAC Name: 3-methylpent-1-yn-3-yl N-carbamoylcarbamate[1]
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CAS Number: 77967-00-1[1]
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Molecular Formula: C₈H₁₂N₂O₃[1]
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Molecular Weight: 184.19 g/mol [1]
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Canonical SMILES: CCC(C)(C#C)OC(=O)NC(=O)N[1]
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InChI Key: STYRAZKNETZDFP-UHFFFAOYSA-N[1]
The structure is characterized by a tertiary alcohol (3-methyl-1-pentyn-3-ol) backbone, where the hydroxyl group has reacted to form an allophanate ester. The presence of the terminal alkyne (ethynyl) group provides a reactive site for a variety of organic transformations, including click chemistry, while the allophanate moiety introduces hydrogen bonding capabilities and potential for creating rigid polymer structures.[1][2]
Physicochemical and Safety Data
The known physical and chemical properties of 1-Pentyn-3-ol, 3-methyl-, allophanate are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Clear liquid | EvitaChem[1] |
| Density | ~0.901 g/mL | EvitaChem[1] |
| Boiling Point | ~120.5 °C | EvitaChem[1] |
| Melting Point | -30 °C | EvitaChem[1] |
| Flash Point | 26.7 °C | EvitaChem[1] |
Safety and Handling
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Toxicity: The compound is characterized by moderate toxicity and can be harmful if ingested or inhaled.[1]
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Flammability: It is a flammable liquid, necessitating careful storage and handling away from ignition sources in designated flammable material areas.[1]
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Reactivity: The allophanate linkage can undergo hydrolysis under aqueous conditions, reverting to the parent alcohol and isocyanate or its derivatives.[1] The alkyne group contributes to its reactivity profile, enabling participation in various synthetic pathways.[1]
Synthesis and Mechanistic Considerations
Allophanates are typically synthesized through the reaction of an alcohol with an excess of an isocyanate.[3][4] The reaction proceeds in two stages: an initial, rapid formation of a carbamate (urethane), followed by a slower reaction of the carbamate's N-H bond with a second isocyanate molecule to yield the allophanate.[3][4][5]
Proposed Synthetic Protocol
This protocol describes a plausible, generalized method for the synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate from its parent alcohol, 3-methyl-1-pentyn-3-ol (CAS: 77-75-8). The synthesis relies on the reaction with an in-situ generated isocyanic acid equivalent, followed by a second addition to form the allophanate structure.
Step 1: Generation of Isocyanic Acid and Carbamate Formation
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Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
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Dissolve 3-methyl-1-pentyn-3-ol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Toluene or THF).
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In a separate flask, prepare a solution of trichloroacetyl isocyanate (2.2 eq) in the same solvent.
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Cool the alcohol solution to 0 °C using an ice bath.
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Add the trichloroacetyl isocyanate solution dropwise to the alcohol solution over 30 minutes. The isocyanate reacts with the alcohol to form a carbamate intermediate. The use of an excess of the isocyanate source is crucial to drive the subsequent allophanate formation.
Step 2: Allophanate Formation
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C. This thermal input facilitates the reaction of the initially formed carbamate with a second molecule of isocyanate.[2]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed and the allophanate product is maximized.
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Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
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Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude product via column chromatography on silica gel or vacuum distillation to yield pure 1-Pentyn-3-ol, 3-methyl-, allophanate.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 1-Pentyn-3-ol, 3-methyl-, allophanate.
Applications and Research Interest
The bifunctional nature of this molecule makes it a valuable compound in several areas of chemical science.
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Pharmaceutical Synthesis: It is utilized as an intermediate in the development of new drug candidates.[1] The parent alcohol, 3-methyl-1-pentyn-3-ol, is known to have sedative properties and acts as an inducer of hepatic P4503A in mice. The allophanate derivative could serve as a prodrug to improve bioavailability or as a scaffold for building more complex, biologically active molecules.
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Materials Science: The compound acts as a precursor for synthesizing novel polymers and materials.[1] The rigid allophanate linkage can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.[2] Furthermore, the terminal alkyne is available for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reactions.
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Chemical Research: It serves as a model compound for studying the reaction mechanisms of molecules containing both alkyne and allophanate functionalities.[1]
Conclusion
1-Pentyn-3-ol, 3-methyl-, allophanate is a specialized chemical intermediate with significant potential. Its unique structure, combining a reactive alkyne handle with a hydrogen-bonding allophanate group, provides a platform for innovation in both medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and safety, as outlined in this guide, is essential for leveraging its full potential in research and development settings.
References
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Chong, P. Y., & Petillo, P. A. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters, 2(8), 1093–1096. Retrieved from [Link]
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American Chemical Society Publications. (2000). Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters. Retrieved from [Link]
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PubMed. (2000). Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2012). US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
- Google Patents. (2014). EP2358778B1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
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PubChem. (n.d.). 1-Pentyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Pentyn-3-ol, 3-methyl- (CAS 77-75-8). Retrieved from [Link]
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- 4. EP2358778B1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]
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